

4-Chloroquinazoline-6-carbaldehyde: Technical Guide & Application Framework

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Compound of Interest

Compound Name:	4-Chloroquinazoline-6-carbaldehyde
CAS No.:	648449-05-2
Cat. No.:	B3029401

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Part 1: Executive Technical Profile

The Core Utility

4-Chloroquinazoline-6-carbaldehyde represents a "privileged scaffold" in drug discovery.^[1] Its value lies in its orthogonal reactivity:

- **C4-Position (Chlorine):** A highly electrophilic site primed for Nucleophilic Aromatic Substitution (S_NAr).^{[1][2]} This position typically binds the ATP-binding pocket of kinases (the "hinge region").^[1]
- **C6-Position (Aldehyde):** A versatile handle for extending the molecule into the solvent-exposed region of the protein, allowing for solubility-enhancing groups (e.g., morpholine/piperazine tails via reductive amination).^[1]

Physicochemical Specifications

Property	Specification	Notes
IUPAC Name	4-Chloroquinazoline-6-carbaldehyde	
CAS Number	648449-05-2	
Molecular Formula		
Molecular Weight	192.60 g/mol	
Appearance	Off-white to pale yellow solid	Darkens upon exposure to moisture/light.[1]
Solubility	DMSO, DMF, DCM, THF	Hydrolyzes in water/protic solvents.[1]
Melting Point	~160–165 °C (Predicted)	Decomposes at high temp.[1]
Stability	Moisture Sensitive	Critical: C4-Cl hydrolyzes to 4(3H)-quinazolinone.[1]

Part 2: Synthetic Architecture

Synthesis of this compound requires careful orchestration to prevent self-polymerization or hydrolysis.[1] Below are the two primary validated routes.

Route A: The "Carboxylate Reduction" (Scalable Standard)

This route is preferred for gram-scale synthesis as it avoids the use of unstable radical intermediates.[1]

- Starting Material: Dimethyl aminoisophthalate.[1]
- Cyclization: Condensation with formamidine acetate yields the quinazolinone core.[1]
- Chlorination: Conversion of the C4-carbonyl to C4-Cl using

- Controlled Reduction: Selective reduction of the C6-ester to the aldehyde using DIBAL-H at cryogenic temperatures.

Route B: The "Alcohol Oxidation" (Laboratory Scale)

Useful when the 6-hydroxymethyl precursor is available.[1]

- Precursor: (4-Chloroquinazolin-6-yl)methanol.[1][3]
- Oxidation: Treatment with activated
 or Swern conditions to yield the aldehyde without hydrolyzing the chloride.

Synthesis Visualization (DOT)

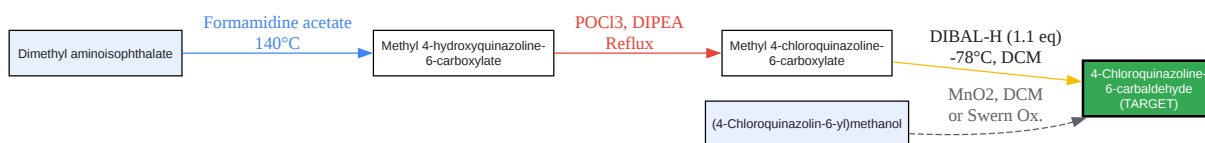


Figure 1: Validated Synthetic Pathways for 4-Chloroquinazoline-6-carbaldehyde

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Caption: Figure 1 illustrates the standard ester-reduction route (solid lines) and the alternative alcohol-oxidation route (dashed).[1]

Part 3: Reactivity & Functionalization Protocols

The strategic value of **4-Chloroquinazoline-6-carbaldehyde** is its ability to serve as a "hub" for divergent synthesis.[1]

The "Warhead" (C4-Position)

The C4-chlorine is activated by the electron-deficient pyrimidine ring.[1]

- Reaction: Nucleophilic Aromatic Substitution.[1][2]

- Nucleophiles: Anilines (common for kinase inhibitors), phenols, thiols.[1]
- Conditions: Isopropanol or acetonitrile, mild base (or DIPEA), 60–80°C.
- Note: The aldehyde group at C6 is electron-withdrawing, further activating the C4 position toward nucleophilic attack compared to unsubstituted 4-chloroquinazoline.

The Solubilizing Handle (C6-Position)

The aldehyde is typically derivatized after the C4 substitution to avoid side reactions, although reductive amination can be performed first if the C4-Cl is stable to the reducing agent (e.g.,

).[1]

- Reaction: Reductive Amination.
- Reagents: Secondary amines (morpholine, N-methylpiperazine),
, DCM/DCE.[1]
- Outcome: Formation of benzylic amines, a common motif to improve oral bioavailability (e.g., Lapatinib).[1]

Reactivity Logic Map (DOT)

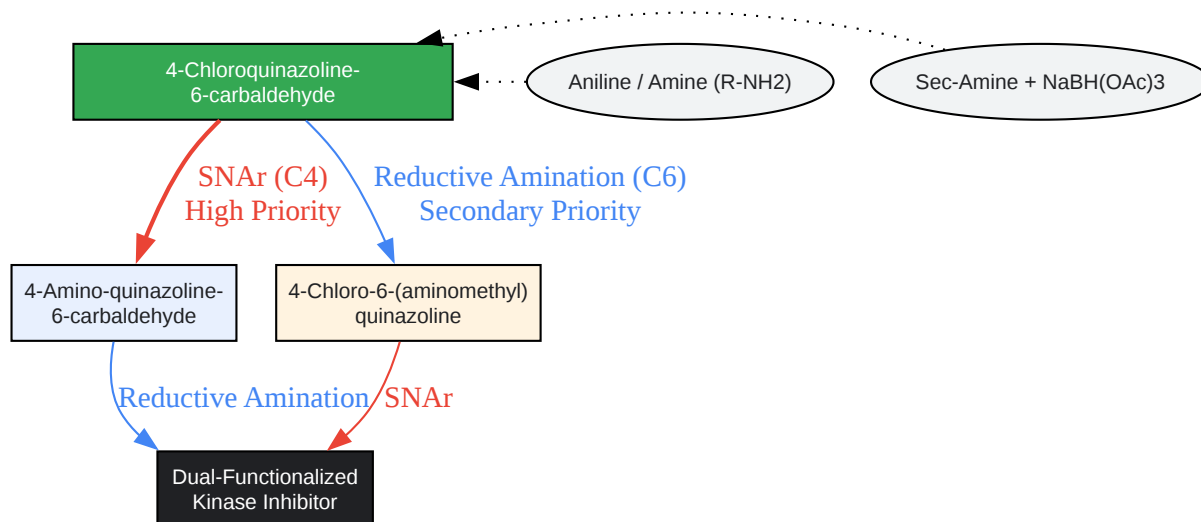


Figure 2: Divergent Reactivity Logic for Scaffold Utilization

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Caption: Figure 2 depicts the orthogonal functionalization pathways. The C4 SNAr is typically the first step in inhibitor synthesis.

Part 4: Detailed Experimental Protocol

Protocol: Coupling with Aniline Derivative

This protocol describes the installation of the "hinge binder" at C4.

Materials:

- **4-Chloroquinazoline-6-carbaldehyde** (1.0 eq)
- 3-Chloro-4-fluoroaniline (1.1 eq) [Example Nucleophile]
- Isopropanol (IPA) [Solvent]
- Triethylamine () [Base]

Procedure:

- Dissolution: In a dry round-bottom flask, dissolve 1.0 mmol of **4-Chloroquinazoline-6-carbaldehyde** in 10 mL of anhydrous IPA.
- Addition: Add 1.1 mmol of the aniline followed by 1.5 mmol of .
- Reaction: Heat the mixture to reflux (80°C) under nitrogen atmosphere. Monitor by TLC (System: 50% EtOAc/Hexane).
 - Observation: The product often precipitates as the reaction proceeds.
- Workup: Cool to room temperature. Filter the precipitate.[1]
- Purification: Wash the solid cake with cold IPA (2 x 5 mL) and diethyl ether (2 x 5 mL). Dry under vacuum.
 - Note: If the product does not precipitate, evaporate solvent and purify via silica flash chromatography (DCM/MeOH gradient).

Safety Precaution: 4-Chloroquinazoline derivatives are skin sensitizers and lachrymators.[1] All operations must be performed in a fume hood. The C4-Cl bond is labile; avoid water in the reaction solvent to prevent hydrolysis to the quinazolinone (inactive).[1]

Part 5: References

- ChemicalBook. (2025).[1] **4-Chloroquinazoline-6-carbaldehyde** Product Description and CAS 648449-05-2 Data. [Link](#)
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